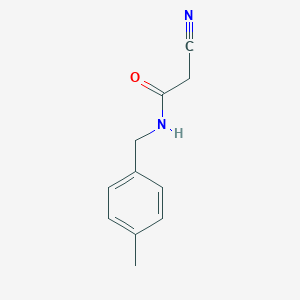

2-cyano-N-(4-methylbenzyl)acetamide

Description

2-Cyano-N-(4-methylbenzyl)acetamide (CAS: 64488-12-6) is a cyanoacetamide derivative with the molecular formula C₁₁H₁₂N₂O and a molar mass of 188.23 g/mol. It features a 4-methylbenzyl substituent attached to the acetamide core, which confers unique steric and electronic properties. The compound exhibits a melting point of 126–128°C and is classified as an irritant (Xi hazard symbol), requiring storage at 2–8°C . Its synthesis typically involves condensation reactions under basic conditions, as seen in analogous cyanoacetamide derivatives .

Propriétés

IUPAC Name |

2-cyano-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-9-2-4-10(5-3-9)8-13-11(14)6-7-12/h2-5H,6,8H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLYDXJODBRAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358592 | |

| Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64488-12-6 | |

| Record name | Acetamide, 2-cyano-N-[(4-methylphenyl)methyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=64488-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-cyano-N-(4-methylbenzyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Conventional Thermal Approach

In a typical procedure, 4-methylbenzylamine and cyanoacetic acid are dissolved in dimethylformamide (DMF) with anhydrous ZnCl₂ (10 mol%) as a catalyst. The mixture is stirred at 115°C for 10 hours, yielding the target compound after recrystallization.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | ZnCl₂ |

| Solvent | DMF |

| Temperature | 115°C |

| Time | 10 hours |

| Yield | 60–70% (estimated) |

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time. A paste-like mixture of reactants and ZnCl₂ is irradiated in a microwave reactor, completing the reaction in 15–20 minutes. This method enhances energy efficiency and minimizes side reactions, though yields remain comparable to conventional heating.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Nucleophilic Substitution | Neat, 20°C, 4h | 87.7% | Solvent-free, high yield | Limited scalability |

| Catalytic Condensation | ZnCl₂, 115°C, 10h | ~65% | Robust catalyst | Long reaction time |

| Microwave-Assisted | ZnCl₂, 15–20min | ~65% | Rapid synthesis | Specialized equipment required |

| Carboxyl Conversion | Multi-step | ~40% | Applicable to diverse substrates | Low efficiency, complex steps |

Analyse Des Réactions Chimiques

2-cyano-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including condensation and substitution reactions . The active hydrogen on the C-2 position of the compound can participate in these reactions. Common reagents used in these reactions include phenacyl bromide and triethylamine as a basic catalyst . Major products formed from these reactions include pyrrole derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Cyano-N-(4-methylbenzyl)acetamide serves as a crucial intermediate in the synthesis of pharmaceutical compounds. Its structural features allow it to participate in various chemical reactions, contributing to the development of drugs with specific biological activities.

Synthesis of Bioactive Compounds

The compound is utilized in the synthesis of bioactive molecules, including those targeting specific enzymes. For instance, derivatives of cyanoacetamides have shown potential as inhibitors of α-glucosidase, an enzyme implicated in diabetes management. Research indicates that modifications to the benzyl moiety can significantly enhance inhibitory activity, with some derivatives exhibiting IC50 values as low as 1.00 µM, demonstrating superior potency compared to standard drugs like acarbose .

Agrochemical Applications

In addition to its pharmaceutical uses, this compound has potential applications in agrochemicals. Its derivatives can act as herbicides or insecticides, leveraging the cyano group’s reactivity to form compounds that disrupt biological processes in pests.

Structure-Activity Relationship (SAR) Studies

SAR studies on related compounds have revealed that the presence of electron-withdrawing groups on the aromatic ring enhances biological activity. For example, compounds with halogen substitutions have shown improved efficacy against target pests due to increased polarity and interaction with biological targets .

Organic Synthesis

The compound is also significant in organic synthesis as a building block for more complex molecules. Its ability to undergo nucleophilic substitution reactions makes it valuable for constructing diverse chemical architectures.

Synthesis Pathways

A common synthetic pathway involves the reaction of this compound with various nucleophiles to yield substituted derivatives. These derivatives can then be further modified to enhance their pharmacological properties or tailor them for specific applications .

Table 1: Inhibition Potency of Cyanoacetamide Derivatives

| Compound | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| 9e | Para-Cl | 1.00 | α-Glucosidase Inhibitor |

| 9b | Ortho-F | 1.50 | α-Glucosidase Inhibitor |

| Standard | Acarbose | 754.1 | α-Glucosidase Inhibitor |

Table 2: Comparison of Structural Modifications and Their Effects on Activity

| Modification Type | Compound Example | Activity Change |

|---|---|---|

| Halogen Substitution | 9e (Para-Cl) | Increased potency |

| Electron Donor Replacement | 9f (Methyl) | Decreased potency |

Case Study 1: α-Glucosidase Inhibition

A study synthesized a series of cyanoacetamide derivatives linked to triazoles and evaluated their α-glucosidase inhibitory activities. Among these, compound 9e demonstrated remarkable potency, which was attributed to its structural features that facilitated strong binding interactions with the enzyme . The study provided insights into how structural modifications can optimize pharmacological effects.

Case Study 2: Agrochemical Development

Research into the agrochemical applications of cyanoacetamides has demonstrated their potential as effective herbicides. Compounds derived from this compound were tested against various plant pathogens, revealing significant herbicidal activity that could lead to the development of new agricultural products .

Mécanisme D'action

The mechanism of action of 2-cyano-N-(4-methylbenzyl)acetamide involves its reactivity due to the presence of the cyano and carbonyl functional groups. These groups enable the compound to participate in various chemical reactions, leading to the formation of biologically active compounds . The molecular targets and pathways involved in its effects are primarily related to its role as a precursor in heterocyclic synthesis .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-cyano-N-(4-methylbenzyl)acetamide with key analogs, highlighting differences in substituents, molecular weight, and spectral

Key Observations:

- Steric Effects : The 4-methylbenzyl group in the target compound offers moderate steric hindrance compared to bulkier substituents like 3,5-dimethoxybenzyl (3h) or 4-ethylphenyl .

- In contrast, electron-withdrawing groups like nitro (in 4-methyl-3-nitrophenyl derivatives) reduce reactivity .

- Solubility: Polar substituents (e.g., methoxy in 3h) improve solubility in polar solvents, whereas nonpolar groups like ethylphenyl may favor lipid solubility .

Activité Biologique

2-Cyano-N-(4-methylbenzyl)acetamide is a compound of interest due to its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article provides a detailed review of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a cyano group attached to an acetamide structure, with a 4-methylbenzyl moiety contributing to its chemical properties. The molecular formula is , and its systematic name reflects its functional groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that this compound has potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

These results indicate that the compound may be effective against common pathogens, making it a candidate for further development in antimicrobial therapies.

Anticancer Properties

In addition to its antimicrobial effects, this compound has been evaluated for anticancer activity. Preliminary studies suggest that it can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The compound's mechanism appears to involve the inhibition of cell proliferation and induction of cell cycle arrest.

A study reported the following IC50 values for various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 10.0 |

| A549 (lung cancer) | 15.0 |

These findings highlight the potential of this compound as a lead compound in anticancer drug development.

Enzyme Inhibition

The compound has also been studied for its enzyme inhibitory activities, particularly against α-glucosidase, which is relevant for managing diabetes. The IC50 value for α-glucosidase inhibition was found to be approximately , indicating moderate potency compared to standard inhibitors like acarbose.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

- Antimicrobial Mechanism : It is hypothesized that the cyano group may facilitate interaction with bacterial enzymes or disrupt membrane integrity.

- Anticancer Mechanism : The compound may activate apoptotic pathways by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

- Enzyme Inhibition : The structural features allow it to fit into the active site of α-glucosidase, thereby inhibiting its activity and reducing glucose absorption.

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various bacterial strains demonstrated that this compound significantly inhibited bacterial growth, with particular efficacy against Staphylococcus aureus.

- Cancer Cell Line Analysis : In vitro experiments showed that treatment with the compound resulted in increased apoptosis in HeLa cells, suggesting its potential as an anticancer agent.

- Diabetes Management Research : The compound was tested for α-glucosidase inhibition alongside other derivatives, showing promising results that warrant further exploration in diabetic therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 2-cyano-N-(4-methylbenzyl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with condensation of 4-methylbenzylamine with cyanoacetic acid derivatives. Key steps include amide bond formation under controlled conditions (e.g., using coupling agents like DCC or EDCI) and purification via recrystallization or column chromatography. Reaction parameters such as solvent polarity (e.g., DMF or acetonitrile), temperature (50–80°C), and catalyst choice (e.g., DMAP) significantly affect yield. Analytical techniques like TLC and HPLC are critical for monitoring progress .

Q. How is structural characterization of this compound performed?

Structural elucidation relies on spectroscopic methods:

- NMR : and NMR identify the cyano group (δ ~110–120 ppm for CN) and the aromatic protons of the 4-methylbenzyl moiety.

- IR : Stretching vibrations for C≡N (~2240 cm) and amide C=O (~1650 cm) confirm functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 217.1) .

Q. What solvents and stability conditions are recommended for handling this compound?

The compound is stable in anhydrous DMSO or DMF at –20°C for long-term storage. Aqueous solubility is limited, but it dissolves in polar aprotic solvents. Degradation occurs under strong acidic/basic conditions, necessitating pH-neutral buffers in biological assays .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial vs. anticancer effects) often arise from structural variations (e.g., substituents on the benzyl group) or assay conditions. To address this:

- Conduct dose-response studies to establish IC values across cell lines.

- Use molecular docking to compare binding affinities with target proteins (e.g., kinases or enzymes).

- Validate findings via orthogonal assays (e.g., Western blotting for protein inhibition) .

Q. What experimental designs are suitable for studying the mechanism of action in cancer models?

- In vitro : Use apoptosis markers (Annexin V/PI staining) and cell cycle analysis (flow cytometry) in leukemia (e.g., CCRF-CEM) or solid tumor lines.

- In vivo : Xenograft models with pharmacokinetic profiling to assess bioavailability.

- Target identification : Employ CRISPR-Cas9 screens or proteomics to pinpoint interacting proteins .

Q. How do electronic and steric effects of the 4-methylbenzyl group influence reactivity in derivatization reactions?

The methyl group enhances electron density on the aromatic ring, facilitating electrophilic substitution (e.g., bromination). Steric hindrance at the benzyl position limits nucleophilic attack on the acetamide carbonyl, directing reactivity toward the cyano group. Computational studies (DFT) can predict regioselectivity in cross-coupling reactions .

Q. What strategies mitigate toxicity concerns during preclinical development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.